molecular formula C19H21N3O B2479149 N-(1-Cyanocyclohexyl)-2,6-dimethylquinoline-3-carboxamide CAS No. 2128114-76-9

N-(1-Cyanocyclohexyl)-2,6-dimethylquinoline-3-carboxamide

Cat. No.: B2479149
CAS No.: 2128114-76-9
M. Wt: 307.397
InChI Key: JNZJVJGTCPMLLB-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2,6-dimethylquinoline-3-carboxamide is a chemical compound that belongs to the class of cyanoacetamide derivatives. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of both cyano and carboxamide functional groups makes this compound highly reactive and versatile in organic synthesis.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2,6-dimethylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-13-6-7-17-15(10-13)11-16(14(2)21-17)18(23)22-19(12-20)8-4-3-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZJVJGTCPMLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2,6-dimethylquinoline-3-carboxamide typically involves the reaction of 1-cyanocyclohexylamine with 2,6-dimethylquinoline-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2,6-dimethylquinoline-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Cyanocyclohexyl)-2,6-dimethylquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2,6-dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and carboxamide groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyanocyclohexyl)acetamide
  • N-(4-Cyanotetrahydro-2H-pyran-4-yl)acetamide
  • N-(1-Cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide

Uniqueness

N-(1-Cyanocyclohexyl)-2,6-dimethylquinoline-3-carboxamide is unique due to the presence of both cyano and carboxamide groups, which provide a high degree of reactivity and versatility in chemical synthesis. Its structure allows for the formation of various derivatives, making it a valuable compound in research and industrial applications.

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